molecular formula C5H10O2 B119854 1,1-Bis(hydroxymethyl)cyclopropane CAS No. 39590-81-3

1,1-Bis(hydroxymethyl)cyclopropane

Cat. No. B119854
CAS RN: 39590-81-3
M. Wt: 102.13 g/mol
InChI Key: YAINYZJQSQEGND-UHFFFAOYSA-N
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Description

1,1-Bis(hydroxymethyl)cyclopropane (1,1-Bis-HMCP) is a cyclic ether molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and chemistry. This molecule is a derivative of cyclopropane, a three-membered ring structure composed of three carbon atoms. 1,1-Bis-HMCP has two hydroxymethyl groups attached to the cyclopropane ring, making it a versatile molecule with a wide range of applications. In

Scientific Research Applications

Synthesis of Montelukast Sodium

Montelukast Sodium: is a well-known leukotriene antagonist used in the treatment of asthma and related pulmonary issues. 1,1-Bis(hydroxymethyl)cyclopropane serves as a key intermediate in its synthesis. The compound’s structure allows for the creation of montelukast through a series of reactions, starting from the reduction of 1,1-cyclopropanedicarboxylic ester .

Pharmaceutical Research Building Block

In pharmaceutical research, this compound is prized for its versatility as a building block. Its cyclic structure and reactive hydroxymethyl groups enable the construction of diverse molecular scaffolds. This opens up possibilities for developing targeted therapies and exploring new pharmacological pathways .

Advanced Material Research

The compound’s unique structure makes it suitable for advanced material research, particularly in creating polymers with specific properties. Its incorporation into polymer chains can influence the physical characteristics of the material, such as flexibility, strength, and chemical resistance .

Organic Synthesis

1,1-Bis(hydroxymethyl)cyclopropane: is used in organic synthesis to introduce cyclopropane rings into more complex molecules. This can significantly alter the molecule’s reactivity and stability, making it valuable for synthesizing new organic compounds with potential applications in various industries .

Catalyst Development

Researchers utilize 1,1-Bis(hydroxymethyl)cyclopropane in the development of catalysts. The compound can be modified to create ligands that bind to metal centers, influencing the catalytic activity and selectivity in chemical reactions .

Chemical Education

Due to its interesting reactivity and structural features, 1,1-Bis(hydroxymethyl)cyclopropane is also used in chemical education as a teaching tool. It helps students understand concepts like steric hindrance, ring strain, and the reactivity of different functional groups .

Environmental Chemistry

In environmental chemistry, the compound’s reactivity is explored for potential use in breaking down pollutants or synthesizing environmentally friendly materials. Its ability to undergo various chemical reactions makes it a candidate for developing green chemistry solutions .

Analytical Chemistry

Lastly, 1,1-Bis(hydroxymethyl)cyclopropane finds application in analytical chemistry as a standard or reagent. Its well-defined properties allow for its use in calibrating instruments or as a reactant in analytical procedures to determine the presence of other substances .

properties

IUPAC Name

[1-(hydroxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAINYZJQSQEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399327
Record name 1,1-Bis(hydroxymethyl)cyclopropane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(hydroxymethyl)cyclopropane

CAS RN

39590-81-3
Record name 1,1-Cyclopropanedimethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropane-1,1-diyl)dimethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(hydroxymethyl)cyclopropane
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Record name Cyclopropane-1,1-diyldimethanol
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Q & A

Q1: What is the structural characterization of 1,1-Bis(hydroxymethyl)cyclopropane?

A2: 1,1-Bis(hydroxymethyl)cyclopropane has been characterized using spectroscopic techniques such as IR and H-NMR. [] While its molecular formula and weight are not explicitly mentioned in the provided research, these can be deduced from its structure: * Molecular Formula: C5H10O2* Molecular Weight: 102.13 g/mol

Q2: What are the applications of 1,1-Bis(hydroxymethyl)cyclopropane in synthetic chemistry?

A3: 1,1-Bis(hydroxymethyl)cyclopropane serves as a crucial building block in organic synthesis. For instance, it acts as a starting material for the production of 6-carboxyl spirooctane, contributing to the development of spiro-compounds. [] Additionally, it plays a vital role as an intermediate in the synthesis of montelukast sodium, a medication used to manage asthma and allergic rhinitis. [, ]

Q3: Has 1,1-Bis(hydroxymethyl)cyclopropane been investigated in the context of carbohydrate chemistry?

A4: Yes, 1,1-Bis(hydroxymethyl)cyclopropane has been explored for the development of carbohydrate derivatives with enhanced acidity. Researchers have synthesized and characterized cyclic selenites derived from this compound and various diols, including sugar derivatives like methyl glycosides. []

Q4: Are there any analytical techniques used to study 1,1-Bis(hydroxymethyl)cyclopropane?

A5: While specific analytical methods are not extensively discussed in the provided research, it's evident that techniques like IR and H-NMR spectroscopy are employed for structural elucidation. [, ] Further research would be needed to uncover detailed analytical methodologies for quantifying and monitoring this compound.

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